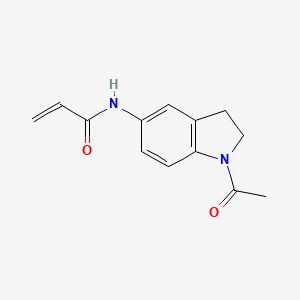

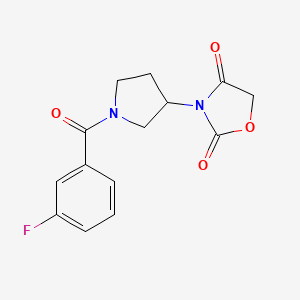

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide” is a compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 211–213 °C . The molecular formula is C17H14N3O2Cl . The yield is 89% . The FT-IR (ν max/ cm −1) is 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H-NMR (500 MHz, CDCl3, δ ppm) is δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Divergent Synthesis Using Lewis Acid Catalysts : Xu et al. (2018) demonstrated a Lewis acid catalyst-steered synthesis pathway for tertiary enamides, leading to the production of diversely polysubstituted pyrroles and functionalized vicinal amino alcohol derivatives. This method has potential applications in the synthesis of compounds like 1-acetyl-4,5,6,7-tetrahydro-1H-indole (Xu et al., 2018).

Chemosensor Development : Şenkuytu et al. (2019) synthesized a novel indole-based compound with N-acetyl groups, demonstrating its application as a dual chemosensor for the selective recognition of Fe3+ and Cu2+ ions. This research highlights the potential of such compounds in developing sensitive and selective chemosensors (Şenkuytu et al., 2019).

Synthesis of Pyrroles and Indoles : Research by Kanova et al. (2021) describes a method for synthesizing 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, showcasing the utility of enamides in generating functionalized pyrroles and indoles of pharmacological interest (Kanova et al., 2021).

Novel Compound Synthesis and Characterization

Neuropeptide Y Y2 Receptor Antagonist : Bonaventure et al. (2004) characterized a novel neuropeptide Y Y2 receptor antagonist, showcasing the therapeutic potential of such compounds in neuropharmacology (Bonaventure et al., 2004).

Novel Indole Derivatives : Geetha et al. (2019) synthesized and characterized a novel indole derivative, highlighting its potential in bioactive molecule development due to indole nucleus's diverse biological properties (Geetha et al., 2019).

Chemical Transformation and Catalysis

Enantioselective Alkylation : Guo et al. (2009) described a highly enantioselective alkylation reaction of enamides, indicating the potential of such reactions in synthesizing bioactive compounds with high yield and selectivity (Guo et al., 2009).

Oxidative Amination of Alkenes : Liwosz et al. (2013) developed a protocol for the direct synthesis of enamides through oxidative amination of alkenes, presenting a novel approach for enamide synthesis (Liwosz et al., 2013).

Synthetic Methods and Applications

- Practical Synthesis of N-acetyl Enamides : Tang et al. (2009) reported a practical method for synthesizing N-acetyl enamides, offering a facile approach with broad applications in chemical synthesis (Tang et al., 2009).

Mecanismo De Acción

The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Direcciones Futuras

Given the potential biological activity of this compound, future research could focus on further exploring its pharmacological properties and potential therapeutic applications. It could also be interesting to investigate the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Propiedades

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-13(17)14-11-4-5-12-10(8-11)6-7-15(12)9(2)16/h3-5,8H,1,6-7H2,2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXOJKAPCMUQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

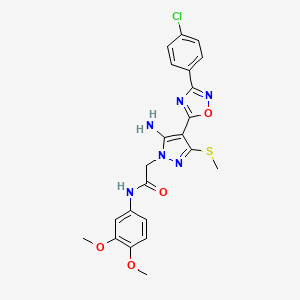

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)

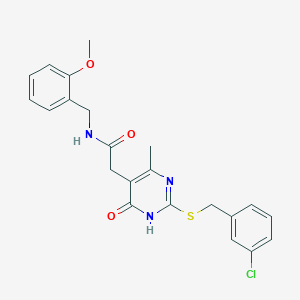

![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)

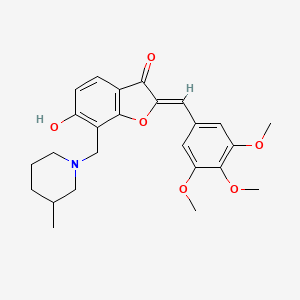

![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)